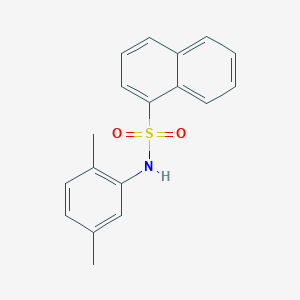
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide, also known as DNNS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DNNS is a sulfonamide derivative of naphthalene, and it is widely used in scientific research as a tool to study various biological processes.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and protein-protein interactions. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to inhibit the interaction between the HIV-1 Tat protein and the TAR RNA element by binding to the Tat protein and preventing its binding to TAR RNA.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the reduction of tumor growth. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to be well-tolerated in animal studies, with no significant toxic effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide in lab experiments is its high potency and specificity. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to have a high binding affinity for its target enzymes and proteins, making it a valuable tool for studying various biological processes. However, one of the limitations of using N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is also relatively expensive compared to other research tools, which can limit its widespread use.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential as an anti-cancer drug, and the identification of new targets for inhibition. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to have potential as a tool for imaging various biological processes, such as pH regulation in cancer cells. Further research in these areas could lead to the development of new therapies and diagnostic tools for various diseases.
Synthesemethoden
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide can be synthesized through a multistep process starting from naphthalene. The first step involves the conversion of naphthalene to 1-naphthylamine, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride to yield N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the reduction of tumor growth, making N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide a potential anti-cancer drug candidate. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been used as a tool to study the interaction between the HIV-1 Tat protein and the TAR RNA element, which is essential for viral replication.
Eigenschaften
Molekularformel |
C18H17NO2S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-13-10-11-14(2)17(12-13)19-22(20,21)18-9-5-7-15-6-3-4-8-16(15)18/h3-12,19H,1-2H3 |
InChI-Schlüssel |
WKOZWCHNZDZARN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281117.png)
![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)
![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)

![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)